methyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Description
Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a tert-butyl substituent at the 3-position and a methyl ester group at the 5-position of the pyrazole ring. The compound is synthesized via methods involving esterification and protection/deprotection strategies common in heterocyclic chemistry, as seen in related pyrazole derivatives . Its molecular weight is approximately 210–212 g/mol (estimated based on ethyl ester analogs), with a hydrophobic tert-butyl group contributing to increased lipophilicity compared to unsubstituted pyrazoles.
Properties
IUPAC Name |
methyl 5-tert-butyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYLUILHAMHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by esterification to form the desired methyl ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate has garnered attention for its potential biological activities , including:
- Anti-inflammatory properties : Preliminary studies indicate that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.
- Analgesic effects : The compound's structural features may contribute to pain relief mechanisms, although specific pathways are still under investigation.
Research into the structure-activity relationship (SAR) of pyrazole derivatives has revealed that modifications can lead to novel active pharmaceutical ingredients (APIs) with diverse pharmacological profiles .
Agriculture
In agricultural science, derivatives of this compound are explored for their potential as agrochemicals . The compound's ability to modulate plant growth or act as a pest deterrent is under investigation, highlighting its versatility beyond medicinal applications.
Organic Synthesis
The compound serves as a precursor in the synthesis of various bioactive molecules and natural products. Its structural versatility allows chemists to modify it further to create new compounds with desired properties.
Recent studies have focused on the pharmacokinetics of this compound, examining its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound interacts within biological systems and its potential therapeutic uses.
Additionally, interaction studies have highlighted the compound's binding affinity to various biological targets, indicating its potential role in metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with tert-butyl and carboxylate substituents are widely explored in medicinal and materials chemistry. Below is a systematic comparison of methyl 3-tert-butyl-1H-pyrazole-5-carboxylate with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Notes:
- logP : Estimated using ethyl ester analogs (e.g., XLogP3 = 2.5 for ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate ). Methyl esters typically exhibit slightly lower logP than ethyl analogs.
- Methyl vs. ethyl esters: Methyl esters hydrolyze faster in vivo, affecting metabolic stability . 1-Methyl substitution (e.g., in Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate) blocks hydrogen bonding at the pyrazole NH site, altering intermolecular interactions .
Key Findings and Implications
Structural Flexibility: Minor modifications (e.g., ester group, N-substitution) significantly alter physicochemical and biological properties. For instance, replacing the methyl ester with a carboxylic acid (as in ) improves water solubility but reduces cell permeability.
Biological Relevance : The tert-butyl group is a common motif in kinase inhibitors due to its ability to occupy hydrophobic pockets in enzyme active sites .
Synthetic Accessibility : Methyl and ethyl esters are readily synthesized via nucleophilic acyl substitution, enabling scalable production .
Biological Activity
Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate (CAS No. 152307-84-1) is an organic compound belonging to the pyrazole family, characterized by its unique structural features, including a tert-butyl group and a carboxylate functional group. This compound has gained attention in medicinal chemistry due to its notable biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula : C₉H₁₄N₂O₂
- Molecular Weight : 182.22 g/mol
- InChI Key : SFSXXMXHJOSBAZ-UHFFFAOYSA-N
The structural characteristics of this compound contribute significantly to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties by potentially inhibiting enzymes involved in inflammatory pathways. Pyrazole derivatives have been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound may act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity.
Anticancer Activity
The compound has also been investigated for its anticancer potential. A review highlighted various pyrazole derivatives demonstrating significant cytotoxicity against different cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For example, compounds structurally similar to this compound have shown IC50 values indicating effective growth inhibition in these cell lines .
The mechanism of action for this compound involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, impacting cellular processes.
- Receptor Modulation : It could also modulate receptor activity, affecting signal transduction pathways associated with inflammation and cancer progression .
Comparative Analysis with Other Pyrazole Derivatives
The following table compares this compound with other notable pyrazole derivatives regarding their biological activities:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| Methyl 1H-pyrazole-3-carboxylate | C₇H₈N₂O₂ | Antimicrobial and anticancer properties |
| Methyl 4-methyl-1H-pyrazole-3-carboxylate | C₈H₉N₂O₂ | Anti-inflammatory effects |
| This compound | C₉H₁₄N₂O₂ | Anti-inflammatory and anticancer activities |
The unique combination of structural features in this compound, particularly the tert-butyl group, enhances its lipophilicity compared to other derivatives, potentially influencing its biological activity and solubility characteristics.
Case Studies and Research Findings
Several studies have documented the biological effects of pyrazole derivatives:
- Cytotoxicity Studies : In vitro studies demonstrated that various pyrazole derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, one study reported that certain derivatives had IC50 values as low as 7 µM against HeLa cells .
- Anti-inflammatory Assays : Another study indicated that pyrazole compounds could reduce inflammation markers in animal models, suggesting their potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for methyl 3-tert-butyl-1H-pyrazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?
The compound can be synthesized via cyclocondensation reactions. For example, pyrazole carboxylates are often prepared using ethyl acetoacetate, hydrazine derivatives, and carbonyl reagents. A key step involves forming the pyrazole ring through cyclization under acidic or basic conditions. For tert-butyl-substituted pyrazoles, introducing the tert-butyl group early via alkylation or using pre-functionalized hydrazines may improve regioselectivity . Reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents (e.g., phenylhydrazine derivatives) significantly impact yield. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the tert-butyl group (δ ~1.3 ppm in ¹H NMR) and ester carbonyl (δ ~165-170 ppm in ¹³C NMR). Infrared (IR) spectroscopy can validate the ester (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C-N stretches). High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection ensures purity (>95%), while mass spectrometry (ESI-MS or EI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 225.2 for C₁₀H₁₆N₂O₂) .
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict and optimize the regioselectivity of pyrazole ring formation in this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311G++(d,p) level) can model transition states and identify energy barriers for competing cyclization pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to prioritize reaction conditions that favor the desired 3-tert-butyl substitution . Solvent effects and steric hindrance from the tert-butyl group can be simulated to refine synthetic protocols .
Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?
Contradictions may arise from varying reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematic studies using Design of Experiments (DoE) can isolate critical variables. For spectral discrepancies, cross-validate results with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Collaborative data-sharing platforms (e.g., PubChem) provide reference spectra for benchmarking .
Q. What strategies enhance the stability of this compound during long-term storage or under reactive conditions?
The compound’s ester group is susceptible to hydrolysis. Store under inert atmosphere (N₂/Ar) at -20°C in anhydrous solvents (e.g., THF, DCM). Stability studies using accelerated degradation (e.g., 40°C/75% RH) monitored by HPLC can identify decomposition products (e.g., carboxylic acid derivatives). Adding stabilizers like radical scavengers (e.g., BHT) may mitigate oxidation .
Q. What methodologies are effective for introducing functional groups at the 1H-position of the pyrazole ring to create bioactive analogs?
Alkylation or acylation at the pyrazole nitrogen can be achieved using alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃). For example, tert-butyl groups are introduced via SN2 reactions with tert-butyl bromide. Microwave-assisted synthesis reduces reaction times and improves selectivity for N-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
